6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid
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Overview
Description
Scientific Research Applications
Protonation and Reactivity Control
6-Hydroxy-2-naphthoic acid and its derivatives demonstrate unique properties in controlling reactivity through remote protonation. This involves a switch in the reactivity of functional groups caused by diffusional proton transfer, a phenomenon observed using spectroscopy methods (Ditkovich, Pines, & Pines, 2016).
Co-crystal Formation with Caffeine
Co-crystals involving hydroxy-2-naphthoic acids and caffeine have been synthesized. The interaction between these compounds results in unique hydrogen-bonded structures, significantly differing when involving 6-hydroxy-2-naphthoic acid (Bučar et al., 2007).
Host-Guest Interactions and Solvate Formation
Studies have shown that 6-hydroxy-2-naphthoic acid forms solvates with specific solvents, stabilized by hydrogen bonds. This demonstrates the potential for creating structured, host-guest molecular systems (Jacobs et al., 2010).
Synthesis Techniques and Optimization
Research has focused on optimizing the synthesis of 6-hydroxy-2-naphthoic acid, exploring various reaction conditions and reagents for improved yield and selectivity (Ahn & Lee, 2013).
Catalytic Applications
Studies have investigated the use of biochar/iron oxide composites for catalyzing the degradation of naphthenic acids, indicating potential applications in environmental remediation (Song et al., 2022).
Optical Properties and Sensing Applications
A naphthalene derivative, synthesized from 6-hydroxy-2-naphthoic acid, demonstrated potential as a dual-function probe for detecting metal ions, indicating applications in chemical sensing and environmental monitoring (Li et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds, such as lipoic acid, target histone deacetylases (hdacs) like hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to a more compact and less transcriptionally active chromatin structure .
Mode of Action
If we consider its potential similarity to lipoic acid, it might interact with its targets (hdacs) and inhibit their activity . This inhibition could lead to an increase in the acetylation of histones, thereby promoting a more relaxed chromatin structure and enhancing gene expression .
Biochemical Pathways
Based on its potential similarity to lipoic acid, it might influence pathways related to gene expression regulation through its interaction with hdacs . The downstream effects could include changes in the expression of various genes, potentially impacting multiple cellular processes .
Pharmacokinetics
It is generally known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
If it acts similarly to lipoic acid, its inhibition of hdacs could lead to changes in gene expression, potentially affecting various cellular processes .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other molecules can influence the action and stability of a compound .
Properties
IUPAC Name |
6-heptadecoxy-1-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32-24-18-20-25-23(22-24)17-19-26(27(25)29)28(30)31/h17-20,22,29H,2-16,21H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSYEYHPYDYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314755-27-6 |
Source
|
Record name | 314755-27-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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